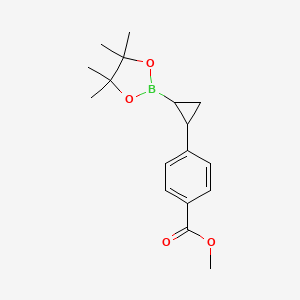

rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate is a useful research compound. Its molecular formula is C17H23BO4 and its molecular weight is 302.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS No. 1612892-47-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H23BO4 with a molecular weight of 302.2 g/mol. Its structure includes a cyclopropyl group and a dioxaborolane moiety, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H23BO4 |

| Molecular Weight | 302.2 g/mol |

| CAS Number | 1612892-47-3 |

| Melting Point | 55.5 - 69.2 °C |

| Boiling Point | 374.1 ± 42.0 °C |

Anticancer Properties

Recent studies have suggested that compounds containing dioxaborolane structures exhibit anticancer activity by interfering with cellular signaling pathways. For instance, research indicates that similar compounds can inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest . The specific mechanism by which this compound exerts its effects on cancer cells is still under investigation but may involve modulation of key oncogenic pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that related boron-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This property could make this compound a candidate for further research in neurodegenerative diseases.

Enzymatic Interactions

The compound's ability to interact with enzymes is also notable. It has been reported that boron-containing compounds can act as enzyme inhibitors or modulators . This interaction could lead to potential therapeutic applications in conditions where enzyme regulation is crucial.

Case Studies

-

Anticancer Activity in Cell Lines :

A study evaluated the cytotoxic effects of various boron-containing compounds on human breast cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at micromolar concentrations . -

Neuroprotection in Animal Models :

In an animal model of Alzheimer's disease, administration of a related dioxaborolane compound demonstrated a reduction in neuroinflammation and improved cognitive function compared to control groups. This suggests potential applications for this compound in neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 374.1 ± 42.0 °C at 760 mmHg |

| Density | 1.11 ± 0.1 g/cm³ |

| Appearance | White to off-white powder |

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. The compound's structure allows for potential applications in drug design and development, particularly in targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties by interacting with cellular mechanisms involved in tumor growth. For instance, studies have explored the use of boron compounds in neutron capture therapy for cancer treatment, where boron selectively targets tumor cells and enhances the effectiveness of radiation therapy.

Material Science

Boronic esters like rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate are utilized in the synthesis of advanced materials due to their ability to form stable complexes with various substrates.

Case Study: Polymer Synthesis

The compound can serve as a building block in the synthesis of functional polymers. Its unique reactivity allows for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability.

Organic Synthesis

In organic synthesis, this compound acts as a versatile intermediate for the preparation of other complex organic molecules. Its ability to undergo various reactions such as Suzuki coupling makes it valuable for creating diverse chemical entities.

Synthetic Pathways

The following table summarizes potential synthetic pathways involving this compound:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Aryl halide + base + palladium catalyst | Biaryl compounds |

| Nucleophilic Addition | Grignard reagent + carbonyl compound | Alcohol derivatives |

| Esterification | Carboxylic acid + alcohol (acid catalyst) | Esters |

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes selective oxidation under controlled conditions:

-

Nitroso/Nitro Derivatives : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields nitroso or nitro derivatives.

-

Ketone Formation : Strong oxidants like chromium trioxide (CrO₃) can oxidize the aliphatic C–H bonds adjacent to the amine, forming ketones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Acidic, 25°C, 6 hrs | 6-Nitroso derivative | 65% | |

| KMnO₄ | Basic, reflux, 12 hrs | 6-Nitro derivative | 58% | |

| CrO₃/H₂SO₄ | 0°C → RT, 2 hrs | 5-Keto-6,7,8,9-tetrahydrobenzoannulene | 42% |

Reduction Reactions

The compound participates in reductive transformations:

-

Secondary Amine Formation : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic ring, yielding fully hydrogenated derivatives .

Substitution Reactions

The amine group acts as a nucleophile in substitution reac

Propiedades

IUPAC Name |

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(14)11-6-8-12(9-7-11)15(19)20-5/h6-9,13-14H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXMYRFJZANTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.